Hexamethoxydisilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(trimethoxysilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O6Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGXNPPTQOGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345845 | |
| Record name | Hexamethoxydisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5851-07-0 | |
| Record name | Hexamethoxydisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethoxydisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Employing Hexamethoxydisilane
Hexamethoxydisilane as a Catalytic Reagent in Organic Synthesis
The application of this compound as a reagent in organic synthesis is most prominently documented in the formation of amide bonds, a fundamental transformation in chemistry. nih.govrsc.org Its role in other coupling reactions is a developing area of research.
This compound serves as an effective coupling agent for the direct synthesis of amides from carboxylic acids and amines. nih.govrsc.org This method is noted for its operational simplicity and efficiency.
A significant advantage of using this compound is the ability to conduct amide synthesis under solvent-free conditions, which aligns with the principles of green chemistry. nih.govrsc.org Research has established optimized parameters for this transformation. For the model reaction between benzoic acid and benzylamine (B48309), the conditions can be optimized to achieve high yields. rsc.org
The process is typically carried out at elevated temperatures, with studies showing that 120 °C is an effective reaction temperature. nih.govrsc.org The reaction can be performed in a simple vial with a needle for pressure and methanol (B129727) release, without the need for an inert atmosphere or moisture exclusion. rsc.org The loading of this compound as a coupling agent has been optimized; for instance, a 60% loading relative to the limiting reagent is often employed. rsc.orgresearchgate.net
Table 1: Optimized Solvent-Free Amidation Conditions Using Methoxysilanes Data derived from a study optimizing the reaction between benzoic acid and benzylamine.
| Parameter | Optimized Value | Notes |
| Temperature | 120 °C | Reactions at lower temperatures (e.g., 80 °C) result in significantly lower yields. nih.govrsc.org |
| Time | 7 hours | Sufficient time to achieve high conversion. nih.govrsc.org |
| Environment | Air | Exclusion of air and moisture is not required, simplifying the experimental setup. nih.govrsc.org |
| Solvent | None | The reaction proceeds efficiently without a solvent. nih.govrsc.org |
| Pressure | Atmospheric | A needle is used to release pressure from byproduct (methanol) formation. rsc.org |
Comparative studies have evaluated the performance of this compound against other methoxysilanes, namely tetramethoxysilane (B109134) (a monosilane) and dodecamethoxyneopentasilane (a polysilane). nih.govrsc.org In the synthesis of amides from various carboxylic acids and amines, the performance of this compound is generally comparable to that of tetramethoxysilane. nih.govrsc.org Both reagents provide good yields, though they are typically outperformed by dodecamethoxyneopentasilane, which often shows higher group tolerance and produces excellent yields across a broader range of substrates. nih.govrsc.orgresearchgate.net
For example, in the reaction of benzoic acid with benzylamine under optimized conditions (120 °C, 7 hours), this compound (60% loading) and tetramethoxysilane (120% loading) gave comparable yields, while dodecamethoxyneopentasilane (20% loading) achieved a near-quantitative yield of 99%. nih.govrsc.org When coupling different carboxylic acids with benzylamine, yields using this compound and tetramethoxysilane are in a similar range, whereas dodecamethoxyneopentasilane consistently provides higher yields. rsc.orgresearchgate.net
Table 2: Comparative Yields (%) of Amides Using Different Methoxysilane (B1618054) Coupling Agents Reaction conditions: 120 °C, 7 hours, solvent-free. Yields are for the reaction of various carboxylic acids with benzylamine.
| Carboxylic Acid | Tetramethoxysilane (1) | This compound (2) | Dodecamethoxyneopentasilane (3) |
| Benzoic Acid | 81% | 80% | 99% |
| 4-Methoxybenzoic Acid | 80% | 79% | 98% |
| 4-Nitrobenzoic Acid | 85% | 83% | 99% |
| 2-Thiophenecarboxylic Acid | 75% | 78% | 95% |
| Pivalic Acid | 55% | 52% | 85% |
The mechanism of amide formation using methoxysilanes is believed to proceed through the in-situ formation of a reactive silyl (B83357) ester intermediate. nih.govrsc.orgthieme-connect.com The carboxylic acid reacts with the methoxysilane to form the silyl ester, which is then susceptible to nucleophilic attack by the amine to generate the final amide product. thieme-connect.comresearchgate.net
The presence of the silicon-silicon (Si-Si) bond in this compound is a key feature influencing its reactivity. nih.govrsc.org The Si-Si bond has a lower bond energy compared to the silicon-oxygen (Si-O) bond, which theoretically makes the polysilane more reactive toward the formation of the silyl ester intermediate compared to monosilanes like tetramethoxysilane. thieme-connect.com It is postulated that each silicon atom in this compound can act as a reactive site for silyl ester formation. thieme-connect.com
While extensively studied for amidation, the application of this compound in other types of cross-coupling reactions, such as carbon-carbon bond-forming reactions (e.g., Suzuki, Heck, Hiyama), is not widely reported in the literature. organic-chemistry.orgwikipedia.org The primary focus of its catalytic utility has been on C-N bond formation. nih.govrsc.org Research into ruthenium-catalyzed cross-coupling reactions has considered organosilanes as potential substrates, but specific examples detailing the use of this compound in this context are limited. wur.nl
Amide Bond Formation Catalysis
Comparative Analysis of this compound Performance with Other Methoxysilanes (e.g., Tetramethoxysilane, Dodecamethoxyneopentasilane)
This compound as a Precursor in Polymer and Material Synthesis
This compound is a valuable precursor in materials science, particularly in the synthesis of silica-based polymers and hybrid materials through sol-gel processes. researchgate.netresearchgate.net Its use is often highlighted as an innocuous alternative to other silicon-containing monomers. researchgate.netresearchgate.net
In sol-gel synthesis, this compound is mixed with a solvent like ethanol (B145695) and then hydrolyzed and condensed by adding acidic water. researchgate.net The resulting polymer can be dried and then thermally annealed at high temperatures (e.g., 950–1150 °C) to produce silica-based materials. researchgate.netrecercat.cat These materials can exhibit intense blue photoluminescence, and the emission wavelength can be tuned by altering the annealing temperature. researchgate.net The kinetics of hydrolysis and condensation of this compound differ from other precursors like hexaethoxydisilane (B1600024), leading to different intermediate and final structures. researchgate.net
This compound has also been used to prepare chitosan-silane hybrid thin films. nih.gov In this process, the silane (B1218182) undergoes a sol-gel process before being added to an acidic chitosan (B1678972) solution. nih.gov The resulting hybrid material can be applied via spin-coating to create thin films with controllable thickness, finding potential applications in biocompatible materials. nih.gov Its role as a precursor is also noted in sequential infiltration synthesis (SIS), a technique for infusing polymers with inorganic materials to create structured nanocomposites. wikipedia.org
Sol-Gel Synthesis Pathways Utilizing this compound
The sol-gel process is a versatile method for producing solid materials from small molecules. twi-global.com It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. muni.cz this compound has been utilized as a starting material in sol-gel synthesis, particularly for creating silica-based materials and hybrid organic-inorganic thin films. researchgate.netnih.gov
Hydrolysis and Condensation Reaction Kinetics and Mechanisms for SiO2-Based Materials
The foundation of the sol-gel process lies in two key reactions: hydrolysis and condensation. nih.gov For alkoxysilanes like this compound, hydrolysis involves the replacement of alkoxy groups (in this case, methoxy (B1213986) groups) with hydroxyl groups, initiated by the presence of water. This is followed by condensation, where siloxane bridges (Si-O-Si) are formed, leading to the gel network. nih.gov
The kinetics of these reactions are complex and influenced by factors such as pH and the nature of the solvent. nih.gov In acidic conditions, the alkoxide is protonated, making the silicon atom more susceptible to attack by water. This generally leads to less branched polymer clusters. nih.gov Conversely, in alkaline conditions, nucleophilic hydroxyl ions attack the silicon atom. nih.gov
The presence of the Si-Si bond in this compound introduces a unique aspect to its hydrolysis and condensation behavior compared to more common monosilanes. The differing kinetics of these reactions for various alkoxydisilane precursors, such as this compound and hexaethoxydisilane, are believed to be the origin of the distinct properties observed in the resulting materials. researchgate.netaip.org This difference in reaction rates can lead to variations in the composition and microstructure of the as-synthesized materials. aip.org
Influence of Reaction Parameters on Resulting Material Morphology and Textural Properties
The morphology and textural properties of materials synthesized via the sol-gel process using this compound are highly dependent on the reaction parameters. These parameters include the type of catalyst (acidic or basic), the water-to-silane ratio, the solvent, and the annealing temperature. researchgate.netresearchgate.net
For instance, research has shown that as-synthesized materials derived from this compound can appear to be formed by the aggregation of sub-micron sized particles. researchgate.net The subsequent thermal treatment (annealing) of these materials at different temperatures can significantly alter their properties. For example, annealing this compound-derived materials at temperatures up to 1,300°C can lead to shifts in their photoluminescence spectra. researchgate.netresearchgate.net This is attributed to the presence of different silica (B1680970) matrix defects. researchgate.net
The choice of solvent and the concentration of the reactants also play a crucial role. For example, in the preparation of chitosan-silane hybrid thin films, the dilution of the chitosan-hexamethoxydisilane solution with ethanol allows for the control of the film thickness. nih.gov
Comparative Studies with Other Alkoxydisilanes (e.g., Hexaethoxydisilane) in Sol-Gel Processes
Comparative studies between this compound and other alkoxydisilanes, notably hexaethoxydisilane, highlight the significant impact of the alkoxy group on the sol-gel process and the final material properties. researchgate.netaip.org While both are innocuous monomers used in the synthesis of silica-based luminescent materials, their different reaction kinetics lead to distinct outcomes. researchgate.net
One key difference lies in the structure of the initial polymeric matrices formed. Materials derived from hexaethoxydisilane tend to have a more uniform structure, whereas those from this compound appear as aggregates of smaller particles. researchgate.net This initial structural difference influences the material's response to subsequent thermal treatments.
For example, when annealed at high temperatures (1,000–1,150 °C), hexaethoxydisilane-derived materials can form silicon nanocrystals, a phenomenon not observed in this compound-based samples under similar conditions. researchgate.netaip.orgresearchgate.net In the case of this compound, the breaking of Si-Si bonds may occur instead. aip.org These differences in behavior are attributed to the distinct kinetics of hydrolysis and condensation for each precursor, which leads to different intermediate structures and eventual material properties. researchgate.netresearchgate.net
| Precursor | As-Synthesized Morphology | Behavior upon High-Temperature Annealing |
| This compound | Aggregation of sub-micron sized particles. researchgate.net | Breaking of Si-Si bonds may occur. aip.org |
| Hexaethoxydisilane | More uniform structure. researchgate.net | Formation of silicon nanocrystals. researchgate.netaip.orgresearchgate.net |
This compound in Preceramic Polymer Synthesis
Preceramic polymers are organosilicon polymers that can be converted into ceramic materials through pyrolysis. researchgate.netnumberanalytics.com This route offers a high degree of flexibility in designing the composition and microstructure of the final ceramic product. researchgate.net this compound can be incorporated into these polymer systems to tailor the properties of the resulting ceramics.
Integration into Polysiloxane and Other Organosilicon Polymer Networks
This compound can be integrated into polysiloxane and other organosilicon polymer networks. Polysiloxanes, with their characteristic Si-O backbone, are a common type of preceramic polymer due to their commercial availability and high ceramic yield. caltech.edu The pyrolysis of polysiloxane-based preceramic polymers typically leads to the formation of silicon oxycarbide (SiOC). mdpi.com
The integration of this compound can be achieved through co-hydrolysis and condensation with other silicon alkoxides, leading to the formation of cross-linked polysiloxanes. mdpi.com The presence of the Si-Si bond from this compound within the polymer network can influence the final ceramic's composition and properties. For instance, it has been noted that during the ceramization process, redistribution reactions between Si–O, Si–C, and Si–H bonds can occur. mdpi.com
Molecular Design Strategies for this compound-Derived Preceramic Polymers
The molecular design of preceramic polymers is a critical step in tailoring the properties of the final ceramic material. researchgate.net By carefully selecting the organosilicon precursors, it is possible to control the composition and microstructure of the polymer-derived ceramics. researchgate.net
Advanced Materials Derived from Hexamethoxydisilane and Their Applications
Silica-Based Materials and Nanostructures
The sol-gel process utilizing hexamethoxydisilane is a key method for producing silica-based materials. This process involves the hydrolysis and condensation of the precursor to form a silica (B1680970) network. The resulting materials exhibit unique properties stemming from the Si-Si bond inherent in the this compound monomer.
Luminescent Silica Materials from this compound Precursors
Silica-based materials synthesized from this compound through a sol-gel route have demonstrated significant luminescent properties. aip.org As-synthesized samples typically show an intense blue photoluminescence (PL). aip.org The spectral characteristics of these materials can be further modified through thermal annealing, allowing for the tuning of their light-emitting properties. researchgate.net
The photoluminescence of silica materials derived from this compound is highly tunable. The as-synthesized materials exhibit a strong PL band in the blue region of the spectrum. researchgate.net Through thermal annealing at temperatures ranging from 350 to 1,000 °C, the peak of this emission can be shifted, covering a wavelength range of approximately 430–650 nm. researchgate.net Further annealing at even higher temperatures, up to 1,300 °C, results in PL emission bands appearing in the 400–700 nm range. researchgate.netresearchgate.net This tunability is primarily attributed to different luminescent mechanisms related to defects within the silica matrix and the structural evolution of the material during the annealing process. researchgate.net The kinetics of the hydrolysis and condensation reactions, which differ from those of other precursors like hexaethoxydisilane (B1600024), play a crucial role in the development of the final luminescent structures. researchgate.net
| Annealing Temperature (°C) | Photoluminescence (PL) Emission Range (nm) | Primary Luminescence Mechanism |
| As-synthesized | Intense Blue Band | Silica Matrix Defects |
| 350 - 1,000 | 430 - 650 | Silica Matrix Defect-Related Mechanisms |
| up to 1,300 | 400 - 700 | Shift in Defect-Related Mechanisms |
This table summarizes the tunable photoluminescent properties of silica materials derived from this compound at different annealing temperatures, as reported in research findings. researchgate.netresearchgate.net
The prominent blue photoluminescence observed in materials derived from this compound is largely ascribed to the presence of defect-related luminescent centers within the silica matrix. researchgate.netresearchgate.net These defects, which can be oxygen-deficient centers or other structural imperfections, act as radiative centers. aip.org The sol-gel synthesis process using this compound, with its inherent Si-Si bonds, is conducive to the formation of these silicon-related defect centers. aip.org The intensity of the luminescence from these defects can be influenced by the synthesis conditions and subsequent thermal treatments. For instance, as-synthesized this compound-derived materials, which possess a higher concentration of Si-OH groups, show a greater PL intensity compared to materials derived from hexaethoxydisilane. researchgate.net
While defect-related luminescence is dominant in this compound-derived materials, the formation of silicon nanocrystals (Si_nc) and associated quantum confinement effects are also significant phenomena in similar systems. researchgate.netresearchgate.net Quantum confinement occurs when the size of a material is reduced to the scale of its exciton (B1674681) Bohr radius, leading to changes in its electronic and optical properties. iplts.com In silica materials derived from the related precursor hexaethoxydisilane, annealing at temperatures between 1,000–1,150 °C leads to the formation of Si_nc within the matrix. researchgate.netresearchgate.net This results in a distinct photoluminescence band at wavelengths of 800 nm and above, which is attributed to the quantum confinement effect within these nanocrystals. researchgate.netresearchgate.net Although this effect is more clearly demonstrated in hexaethoxydisilane-based materials, the underlying principles of silicon segregation and nanocrystal formation at high temperatures are relevant to the broader class of alkoxydisilane precursors. aip.orgresearchgate.net
Formation of Silica Matrix Defect-Related Luminescent Centers
Hybrid Organic-Inorganic Materials
This compound is also a valuable precursor for creating hybrid materials that combine the properties of both organic polymers and inorganic silica networks. These materials often exhibit enhanced mechanical, thermal, and functional properties compared to their individual components.
Chitosan (B1678972), a natural biopolymer, can be integrated with silica networks derived from this compound to form hybrid thin films. researchgate.netnih.gov The fabrication process typically involves a sol-gel process for the silane (B1218182) precursor followed by its addition to an acidic chitosan solution. researchgate.netnih.gov These hybrid solutions are then deposited onto substrates using techniques like spin coating to form thin films. researchgate.netnih.govscience.gov
A key advantage of this method is the ability to control the film's thickness. researchgate.netnih.gov By adjusting the degree of dilution of the chitosan-silane solution with a solvent such as ethanol (B145695), the film thickness can be precisely managed, typically within a range of 5 to 70 nanometers. researchgate.netnih.govscience.gov The morphology and surface properties of these hybrid films are often characterized using techniques like atomic force microscopy and water contact angle measurements. researchgate.netnih.gov The interaction between chitosan and the silane can involve not only covalent bonds but also hydrogen bonding. researchgate.net
| Parameter | Control Method | Typical Range | Characterization Technique |
| Film Thickness | Dilution of the hybrid solution | 5 - 70 nm | Sarfus, Ellipsometry |
| Morphology | Fabrication process parameters | Nanoscale features | Atomic Force Microscopy (AFM) |
| Surface Properties | Chitosan:silane ratio, silane type | Varies | Water Contact Angle Measurements |
This table outlines the controllable parameters and characterization methods for chitosan-silane hybrid thin films fabricated using precursors like this compound. researchgate.netnih.gov
Hybrid Aerogels for Extreme Environments (e.g., ZrC/SiC/C Ceramics)
Hybrid aerogels incorporating zirconium carbide (ZrC), silicon carbide (SiC), and carbon (C) are engineered for extreme environments that demand materials with exceptional thermal stability and mechanical robustness. The synthesis of these advanced ceramics often involves a polymer-to-ceramic conversion process, where organosilicon precursors play a crucial role. This compound can serve as a silicon source in the formation of the SiC phase within these complex ceramic systems.
The fabrication of ZrC/SiC/C ceramic aerogels can be achieved through methods like the copolymerization of sols followed by carbothermal reduction. For instance, ZrOCl₂ and phenol (B47542) formaldehyde (B43269) (PF) can be used as precursors for the ZrC and C phases, respectively. The introduction of a silicon-containing polymer, derived in processes where this compound could be a component, allows for the in-situ formation of SiC during pyrolysis.
Research into ZrC/C aerogels has demonstrated their low bulk densities, ranging from 0.262 to 0.379 g/cm³, and relatively low thermal conductivity (0.0896–0.1064 W/m∙K), coupled with high compressive strength (0.87–4.42 MPa). researchgate.net The inclusion of SiC, facilitated by precursors like this compound, is intended to further enhance the oxidation resistance and high-temperature mechanical properties of the resulting ceramic aerogel, making them suitable for applications in aerospace and other high-temperature fields. mdpi.com
The general process for creating such polymer-derived ceramic aerogels involves:
Synthesis of a preceramic polymer solution.
Hydrolytic co-polycondensation of the precursors.
Solvent exchange and drying to form an aerogel.
Pyrolysis at high temperatures (e.g., 1000°C or higher) to convert the polymer aerogel into a ceramic aerogel. researchgate.net
The final properties of the ZrC/SiC/C aerogel are highly dependent on the pyrolysis temperature and the initial composition of the preceramic polymer. researchgate.netmdpi.com
Polymeric and Ceramic Materials
Polymer-Derived Ceramics (PDCs) from this compound-Containing Precursors
Polymer-Derived Ceramics (PDCs) are a class of ceramic materials synthesized through the pyrolysis of preceramic polymers. wikipedia.org This route offers significant advantages over traditional ceramic processing, including the ability to form complex shapes and the synthesis of unique amorphous ceramic compositions. wikipedia.orgencyclopedia.pub this compound can be a valuable precursor or additive in the synthesis of silicon-based PDCs.
The processability of preceramic polymers makes them highly suitable for advanced manufacturing techniques like 3D printing (additive manufacturing). wikipedia.orgmagtech.com.cn This allows for the fabrication of ceramic components with intricate geometries that are difficult or impossible to produce using conventional powder-based methods. magtech.com.cnadvancedopticalmetrology.com
The general workflow for 3D printing PDCs is as follows:
A preceramic polymer resin is formulated. This resin can be a blend of different polymers and additives to achieve desired properties. magtech.com.cn
The resin is shaped using a 3D printing technique, such as stereolithography (SLA) or digital light processing (DLP), where light is used to selectively cure the liquid resin into a solid "green body". psu.edusciopen.comsciopen.com
The green body is then subjected to pyrolysis in an inert atmosphere. During this heat treatment, the polymer decomposes and converts into a ceramic material, often with significant shrinkage. advancedopticalmetrology.comsciopen.com
This compound, with its silicon and oxygen content, can be incorporated into preceramic polymer formulations for SiOC ceramics. The molecular structure of the precursor polymer plays a critical role in the final properties of the ceramic. sciopen.com Researchers are exploring novel preceramic polymers and light-based curing methods to improve the efficiency of the polymer-to-ceramic conversion and enable the fabrication of high-performance ceramics at lower temperatures. psu.edu
Challenges in 3D printing of PDCs include managing the large volume shrinkage and potential for cracking during pyrolysis. advancedopticalmetrology.com One approach to mitigate this is the incorporation of fillers, such as SiC whiskers, into the preceramic resin. advancedopticalmetrology.com
| 3D Printing Stage | Description |
| Resin Formulation | A liquid photocurable resin containing preceramic polymers is prepared. |
| Additive Manufacturing | Techniques like stereolithography or digital light processing are used to build a complex shape layer by layer. sciopen.com |
| Pyrolysis | The printed part is heated to high temperatures in a controlled atmosphere to convert the polymer into a ceramic. researchgate.net |
| Final Ceramic Part | The result is a dense or porous ceramic component with a complex geometry. |
The final properties of PDCs, such as SiOC and SiC, are intimately linked to their atomic and microscale structure, which in turn is determined by the chemistry of the preceramic polymer and the pyrolysis conditions. researchgate.netmdpi.com this compound, as a precursor, contributes to the Si-O backbone of polysiloxanes, which upon pyrolysis, transform into an amorphous SiOC glass.
The structure of SiOC ceramics is often described as a network of silicon-oxygen tetrahedra with some silicon atoms also bonded to carbon. The arrangement of these atoms and the presence of a "free" carbon phase significantly influence the material's mechanical, thermal, and electrical properties. mdpi.com Understanding these structure-property relationships is crucial for designing PDCs with tailored performance for specific applications. rsc.orgrsc.orgrochester.edu
For instance, the mechanical and fracture properties of porous SiOC materials are closely tied to their porosity, pore morphology, and the underlying network structure. researchgate.net Molecular dynamics simulations are often employed to investigate these relationships at an atomic scale, providing insights that can guide the development of new materials. researchgate.net
In the case of SiC, which can also be derived from organosilicon precursors, the goal is often to achieve a high-purity, crystalline material with excellent high-temperature strength and oxidation resistance. The choice of precursor and pyrolysis conditions is critical to control the stoichiometry and crystallinity of the final SiC ceramic.
Key research focuses in this area include:
Investigating the evolution of the atomic structure during the polymer-to-ceramic transition. researchgate.net
Correlating the composition and structure of the preceramic polymer with the phase composition and microstructure of the final ceramic.
Understanding how processing parameters, like pyrolysis temperature and atmosphere, affect the final properties. mdpi.com
This fundamental understanding allows for the rational design of advanced ceramic materials with optimized properties for demanding applications.
Advanced Characterization and Spectroscopic Investigations of Hexamethoxydisilane Systems
Spectroscopic Techniques for Structural Elucidation of Hexamethoxydisilane and its Derivatives
Spectroscopy is a fundamental tool for probing the molecular structure of this compound. A variety of techniques are employed to understand its atomic-level composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si. oxinst.comorganicchemistrydata.org
¹H NMR: Proton NMR provides information about the hydrogen atoms within the molecule. For this compound, a single signal is expected for the protons of the six equivalent methoxy (B1213986) groups (-OCH₃). The chemical shift of this signal is a key identifier. researchgate.net
¹³C NMR: Carbon-13 NMR is used to identify the carbon environments in the molecule. libretexts.org In this compound, the six methoxy carbons are chemically equivalent, leading to a single resonance in the ¹³C NMR spectrum. libretexts.org The chemical shift of this peak is characteristic of a carbon atom single-bonded to an oxygen atom. libretexts.org
²⁹Si NMR: Silicon-29 NMR is particularly valuable for analyzing silicon-containing compounds. oxinst.comresearchgate.net In this compound, the two silicon atoms are in identical chemical environments, resulting in a single peak in the ²⁹Si NMR spectrum. nih.govdatapdf.com The chemical shift provides direct evidence of the Si-Si bond and the surrounding methoxy groups. researchgate.net ²⁹Si NMR is also crucial for studying the hydrolysis and condensation reactions of this compound, as changes in the silicon environment lead to predictable shifts in the spectrum. datapdf.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | ~3.6 | Singlet |
| ¹³C | ~50 | Singlet |
| ²⁹Si | -80 to -100 | Singlet |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups and vibrational modes within this compound and its derivatives. smaract.com By analyzing the absorption of infrared radiation, characteristic vibrations of specific chemical bonds can be observed. nih.gov
In the FTIR spectrum of this compound, several key absorption bands are expected:
Si-O-C Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the Si-O-C bonds are typically observed.
C-H Stretching: Bands arising from the stretching vibrations of the methyl (CH₃) groups are present.
Si-O Stretching: Vibrations associated with the Si-O bond also contribute to the spectrum.
When this compound is used as a precursor in sol-gel processes to form silica-based materials, FTIR can monitor the transformation. researchgate.net The disappearance of the methoxy group vibrations and the appearance of broad bands associated with Si-O-Si networks and Si-OH (silanol) groups indicate the progress of hydrolysis and condensation reactions. ktu.lt
Table 2: Characteristic FTIR Absorption Bands for this compound and Derived Silica (B1680970) Materials
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (in -OCH₃) | Stretching | 2940 - 2840 |
| Si-O-C | Asymmetric Stretching | 1080 - 1100 |
| Si-O-C | Symmetric Stretching | ~840 |
| Si-O-Si | Asymmetric Stretching | 1050 - 1150 |
| Si-OH | Stretching | 3200 - 3600 (broad) |
| Si-O | Symmetric Stretching | ~800 |
Note: These are approximate ranges and can be influenced by the specific chemical environment and physical state of the sample.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. wikipedia.orgcea.fr When analyzing materials derived from this compound, such as silica films, XPS provides crucial information about the silicon and oxygen environments. researchgate.netscience.gov
The XPS analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The binding energy of these electrons is characteristic of the element and its oxidation state. thermofisher.com For silica films derived from this compound, high-resolution XPS spectra of the Si 2p and O 1s regions are of particular interest.
Si 2p Spectrum: The binding energy of the Si 2p peak can confirm the presence of silicon in the form of silicon dioxide (SiO₂). Variations in this binding energy can indicate the presence of sub-oxides or different bonding environments.
O 1s Spectrum: The O 1s peak provides information about the oxygen bonding. It can distinguish between oxygen in a Si-O-Si network and oxygen in hydroxyl (Si-OH) groups.
XPS is also used to confirm the purity of the films and to detect any residual carbon from the methoxy groups of the precursor. eag.com
Table 3: Typical Binding Energies in XPS Analysis of this compound-Derived Silica
| Element | Orbital | Chemical State | Typical Binding Energy (eV) |
|---|---|---|---|
| Si | 2p | SiO₂ | ~103.5 |
| O | 1s | Si-O-Si | ~532.8 |
| C | 1s | Adventitious Carbon | ~284.8 |
| C | 1s | C-O | ~286.5 |
Note: Binding energies can shift slightly depending on the specific material and instrument calibration.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu For this compound, mass spectrometry can confirm its molecular weight and provide insights into its fragmentation pattern, which is useful for structural confirmation. nih.gov
The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to the mass of the intact molecule. savemyexams.com However, due to the energy of the ionization process, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. libretexts.org The pattern of these fragment ions is a unique fingerprint of the molecule.
Common fragmentation pathways for this compound may include:
Loss of a methoxy group (-OCH₃).
Cleavage of the Si-Si bond.
Loss of formaldehyde (B43269) (CH₂O).
The analysis of these fragments helps to piece together the structure of the original molecule. raco.catyoutube.com
Table 4: Expected Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [C₆H₁₈O₆Si₂]⁺ | Molecular Ion | 242 |
| [C₅H₁₅O₅Si₂]⁺ | [M - OCH₃]⁺ | 211 |
| [C₃H₉O₃Si]⁺ | Cleavage of Si-Si bond | 121 |
| [C₄H₁₂O₄Si₂]⁺ | [M - 2(OCH₃)]⁺ | 180 |
Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
Morphological and Microstructural Analysis of this compound-Derived Materials
The macroscopic properties of materials derived from this compound are intimately linked to their structure at the microscopic and nanoscopic levels. Electron microscopy techniques are indispensable for visualizing these fine details.
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and aggregation of nanoparticles and other nanostructured materials derived from this compound. chalcogen.romdpi.com TEM provides high-resolution images, allowing for the direct visualization of individual particles and their arrangement. rsc.org
In the context of silica nanoparticles synthesized via the sol-gel method using this compound as a precursor, TEM analysis reveals key characteristics:
Particle Size and Distribution: TEM images can be used to measure the diameter of the silica nanoparticles, providing data to determine the average particle size and the particle size distribution. dergipark.org.tr
Morphology: The shape of the nanoparticles, which is often spherical in sol-gel syntheses, can be clearly observed. ktu.lt
High-resolution TEM (HR-TEM) can provide even more detailed information, including the visualization of the amorphous or crystalline nature of the nanoparticles.
Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Distribution
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of materials derived from this compound. azooptics.commdpi.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide detailed information about topography and composition. azooptics.comhbku.edu.qa Secondary electrons, which are low-energy electrons, are particularly sensitive to surface features and are used to create high-resolution images of the material's morphology. hbku.edu.qapsu.edu Backscattered electrons, on the other hand, have higher energy and their yield is dependent on the atomic number of the elements in the sample, thus providing contrast that reveals the distribution of different elements across the surface. hbku.edu.qapsu.edu
Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a potent tool for elemental analysis. hbku.edu.qaresearchgate.net As the electron beam interacts with the sample, it generates characteristic X-rays unique to each element present. mdpi.com The EDS detector analyzes these X-rays to provide both qualitative and quantitative information about the elemental composition of the sample. hbku.edu.qa This combined SEM-EDS approach enables the creation of elemental maps, which visually display the distribution of elements like silicon, oxygen, and carbon across the surface of the this compound-derived material. researchgate.nettytlabs.co.jp This is crucial for confirming the homogeneity of the synthesized material and for understanding the relationship between the material's microstructure and its elemental composition. researchgate.nettytlabs.co.jp
For example, in hybrid coatings, SEM can reveal smooth, undulating contours and microtopographies, while EDX mapping can confirm the homogenous distribution of silicon, oxygen, and carbon, which is indicative of the successful formation of silanol (B1196071) and siloxane networks integrated with an organic matrix. researchgate.net
Table 1: SEM and SEM-EDS Applications in Material Characterization
| Analytical Technique | Information Obtained | Relevance to this compound-Derived Materials |
|---|---|---|
| Secondary Electron Imaging (SEI) | High-resolution surface topography, morphology, and texture. mdpi.compsu.edu | Visualizing the surface structure of SiOC films and other derived materials. |
| Backscattered Electron Imaging (BSEI) | Compositional contrast based on atomic number variations. hbku.edu.qapsu.edu | Identifying different phases or areas with varying elemental concentrations. |
| Energy Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition (qualitative and quantitative) and elemental mapping. hbku.edu.qaresearchgate.net | Confirming the presence and distribution of Si, O, and C; assessing material homogeneity. |
Atomic Force Microscopy (AFM) for Surface Properties and Thin Film Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanometer scale. anton-paar.commdpi.com Unlike electron microscopy, AFM can be used to image both conducting and insulating materials without the need for any special sample preparation. nanoscience.com This makes it an ideal tool for characterizing the surface of thin films derived from this compound. The technique works by scanning a sharp tip, with a radius of a few nanometers, across the sample surface. anton-paar.com The forces between the tip and the sample are measured to create a detailed map of the surface topography. nanoscience.com
Beyond imaging, AFM can also probe various mechanical and physical properties of the surface. mdpi.com By measuring the force-distance curves, it is possible to obtain qualitative information about properties such as adhesion and elasticity. anton-paar.com This capability is crucial for understanding the performance and reliability of thin films in various applications. In the context of this compound-derived materials, AFM can be used to assess the mechanical integrity of thin films at the nanoscale.
The analysis of thin films often involves a multi-technique approach, and AFM is frequently used in conjunction with other methods like X-ray Photoelectron Spectroscopy (XPS) to gain a more comprehensive understanding of the material. spmtips.commdpi.com While AFM provides detailed information about the surface topography, XPS can yield data on the chemical composition and stoichiometry of the film. numberanalytics.com This combination allows for a thorough characterization of both the physical structure and chemical nature of thin films derived from this compound.
Table 2: AFM Capabilities for Thin Film Analysis
| AFM Mode/Capability | Measurement | Significance for this compound-Derived Films |
|---|---|---|
| Topographic Imaging | Provides high-resolution, 3D images of the surface. anton-paar.com | Allows for the visualization of surface morphology, roughness, and nanostructure. numberanalytics.com |
| Force Spectroscopy | Measures force-distance curves to probe mechanical properties. anton-paar.com | Provides qualitative information on adhesion and elasticity of the thin film. anton-paar.com |
| Phase Imaging | Detects variations in material properties like adhesion and elasticity. anton-paar.com | Can reveal different components or phases within the this compound-derived material. |
Photoluminescence (PL) Spectroscopy for Optical Properties of Derived Materials
Photoluminescence (PL) spectroscopy is a non-destructive and highly sensitive optical technique used to investigate the electronic structure of materials. seriius.comrenishaw.com It involves exciting a material with photons of a certain energy, which are absorbed, causing the material to enter an excited electronic state. renishaw.comhoriba.com As the material returns to its ground state, it emits light (photons), and the spectrum of this emitted light is measured. renishaw.com The intensity and spectral content of the photoluminescence provide direct insights into various material properties, including bandgap energy, defect levels, and recombination mechanisms. seriius.com
For materials derived from this compound, such as silicon oxycarbide (SiOC), PL spectroscopy is a key method for characterizing their optical properties. researchgate.netresearchgate.net SiOC materials are known to exhibit strong luminescence over a broad spectral range, from the ultraviolet to the visible and even near-infrared regions. researchgate.net As-synthesized materials derived from this compound often show an intense blue photoluminescence band. researchgate.netrecercat.cat
The photoluminescent behavior of these materials can be tuned by post-synthesis treatments, such as thermal annealing. researchgate.net For instance, annealing this compound-derived materials at different temperatures can cause the PL band to shift. researchgate.net Materials annealed at temperatures below 850 °C typically show an intense band at wavelengths shorter than 450 nm. researchgate.net At higher annealing temperatures, this band can shift to longer wavelengths, appearing between 500 and 650 nm. researchgate.net This tunability of the emission wavelength is a significant property for potential applications in optoelectronics and sensing.
The origin of the photoluminescence in these materials is often attributed to defects within the silica matrix or the presence of nanostructures. researchgate.netresearchgate.net Time-resolved photoluminescence spectroscopy can help to distinguish between different luminescent centers. Studies have identified multiple emission bands, for example, at energies of 1.96 eV, 2.41 eV, and 3.43 eV, which are consistent with transitions involving localized defect states. researchgate.net The temperature dependence of the PL intensity and lifetime provides further information about the competition between radiative and non-radiative recombination processes. researchgate.net
Table 3: Photoluminescence Properties of this compound-Derived Materials
| Condition | Observed Photoluminescence (PL) Peak Emission | Reference |
|---|---|---|
| As-synthesized | Intense blue PL band | researchgate.netrecercat.cat |
| Annealed below 850 °C | Intense band below 450 nm | researchgate.net |
| Annealed at higher temperatures | Peak shifted to 500-650 nm | researchgate.net |
| Time-resolved PL identified peaks | 1.96 eV, 2.41 eV, 3.43 eV | researchgate.net |
Theoretical and Computational Chemistry Studies of Hexamethoxydisilane
Ab Initio Calculations and Density Functional Theory (DFT) Applied to Hexamethoxydisilane
Detailed theoretical studies focusing exclusively on the molecular structure and electronic properties of isolated this compound using ab initio and Density Functional Theory (DFT) methods are not extensively available in publicly accessible literature. Ab initio calculations, which are based on first principles of quantum mechanics without experimental parameters, and DFT, a method that includes electron correlation effects at a manageable computational cost, are powerful tools for determining optimized geometries, vibrational frequencies, and electronic structures of molecules.
While specific data tables of bond lengths, angles, and energies for this compound from dedicated computational studies are scarce, the principles of these methods are routinely applied to similar silane (B1218182) molecules. For instance, DFT calculations are often used to study the electronic structure and reactivity of various alkoxysilanes in the context of sol-gel chemistry and surface functionalization. These studies help in understanding the partial charges on atoms, the nature of the frontier molecular orbitals (HOMO and LUMO), and the susceptibility of different sites to nucleophilic or electrophilic attack. For this compound, such calculations would be instrumental in elucidating the electronic effects of the six methoxy (B1213986) groups on the silicon atoms and the Si-Si bond.
In the broader context of materials science, DFT calculations have been employed to investigate the properties of silica-based materials. For example, in studies of amorphous silica (B1680970) (a-SiO₂), a material for which this compound is a precursor, DFT is used to calculate properties like the electronic band gap. While these calculations are on the bulk material, the underlying accuracy of DFT for silicon-oxygen systems is well-established. researchgate.net
Mechanistic Modeling of Reaction Pathways Involving this compound
Computational modeling has been instrumental in elucidating the reaction mechanisms of this compound, particularly in the context of its use as a precursor for materials synthesis and as a coupling agent.
One of the key mechanistic features of this compound is the reactivity of its Si-Si bond. Studies on the chemisorption of this compound onto silica surfaces have suggested that the Si-Si bond can cleave during the process. This is a significant finding, as it indicates that this compound can act as a source of two silyl (B83357) units, which can then bond to the surface. This behavior is distinct from that of silanes lacking the Si-Si bond. The presence of electronegative oxygen atoms in the methoxy ligands is believed to be a prerequisite for this reaction with surface Si-OH groups. researchgate.net
This compound has also been investigated as a coupling agent in organic synthesis, for example, in the formation of amides from carboxylic acids and amines. In such reactions, the silane derivative activates the carboxylic acid, facilitating the nucleophilic attack by the amine. Computational studies, often using DFT, are employed to model the reaction pathways and determine the transition state energies. These models help in understanding the structure-activity relationship and in optimizing the reaction conditions. For instance, in a study on amide bond formation using various silane derivatives, including this compound, computational analysis was key to proposing a plausible reaction mechanism. researchgate.net
The hydrolysis and condensation of this compound are fundamental to its application in sol-gel processes for producing silica-based materials. While specific mechanistic models for this compound are not extensively detailed, the general mechanisms for alkoxysilanes are well-understood and can be extrapolated. The hydrolysis involves the nucleophilic attack of water on the silicon atom, leading to the replacement of a methoxy group with a hydroxyl group. This step can be catalyzed by acids or bases. Subsequent condensation reactions between silanol (B1196071) groups or between a silanol group and a methoxy group lead to the formation of Si-O-Si linkages, building up the silica network. DFT calculations on model systems can provide insights into the activation barriers for these steps and the influence of catalysts.
A summary of a proposed reaction mechanism for the chemisorption of this compound on a hydroxylated surface is presented below:
| Step | Description | Key Intermediates/Transition States |
| 1 | Adsorption: | This compound physisorbed on the silica surface. |
| 2 | Si-Si Bond Cleavage: | The Si-Si bond breaks, and the two Si(OCH₃)₃ fragments react with surface Si-OH groups. |
| 3 | Condensation: | Formation of Si-O-Si bonds between the precursor fragments and the surface, releasing methanol (B129727). |
Prediction of Material Behavior and Properties Based on this compound Precursors
A significant area of research is the use of computational methods to predict the properties of materials synthesized from specific precursors like this compound. This predictive capability is highly valuable for designing materials with tailored functionalities.
This compound is a known precursor for the synthesis of silica-based materials with interesting optical properties, such as photoluminescence. The choice of precursor can significantly influence the final properties of the material. For example, sol-gel synthesis using this compound can lead to silica materials that exhibit tunable luminescence. The annealing temperature of these materials further modifies their photoluminescent behavior. researchgate.net
Computational models, including machine learning approaches, are increasingly being used to predict material properties based on the precursor and synthesis conditions. nih.govresearchgate.netucsd.edutechscience.comsc.edu While a direct computational model that takes this compound as input and outputs the precise luminescent properties of the resulting silica is a complex challenge, the foundational principles are being developed. These models often rely on databases of known materials and their properties to train algorithms that can then predict the properties of new, hypothetical materials.
For silica-based materials derived from this compound, computational studies can help in understanding the origin of their properties. For instance, DFT calculations can be used to model the electronic structure of defects within the silica matrix, which are often responsible for luminescence. By understanding how the precursor and processing conditions influence the type and concentration of these defects, it becomes possible to predict and control the optical properties of the final material.
The table below summarizes the relationship between the this compound precursor and the properties of the resulting materials, highlighting the role of computational prediction.
| Precursor | Material | Property of Interest | Role of Computational Prediction |
| This compound | Sol-gel derived silica | Photoluminescence | Modeling of defect structures and their electronic properties to understand the origin of luminescence. Predicting the influence of synthesis parameters on defect formation. |
| This compound | Silica thin films | Dielectric constant | Predicting the dielectric properties based on the simulated atomic structure and composition of the film. |
| This compound | Hybrid organic-inorganic materials | Mechanical properties | Simulating the stress-strain behavior of the material based on the predicted cross-linking and network formation from the precursor. |
Challenges and Future Research Directions in Hexamethoxydisilane Chemistry
Overcoming Synthetic Limitations and Enhancing Reaction Efficiency for Hexamethoxydisilane Utilisation
The utility of this compound in organic synthesis, particularly as a coupling agent, faces challenges related to reaction efficiency and conditions. Silylation, a key process in organic synthesis, remains a persistent challenge. molaid.com While transition metals like platinum and palladium are often used, there is a growing interest in more accessible catalysts. molaid.comacs.org
One area of application for this compound is in amide bond formation, a fundamental transformation in chemistry. rsc.orgrsc.org Research has shown that it can act as a coupling agent for reacting carboxylic acids and amines to form amides, often in good to excellent yields under solvent-free conditions. rsc.orgrsc.orgresearchgate.net However, the efficiency can be dependent on the specific substrates and reaction conditions, such as temperature. For instance, in certain amide syntheses, this compound required a 60% loading to achieve performance comparable to more complex silanes like dodecamethoxy-neopentasilane. rsc.orgresearchgate.net
Future research must focus on developing more efficient catalytic systems that can operate under milder conditions with lower catalyst loadings. This includes exploring first-row transition metal catalysts and designing novel ligand environments to enhance the reactivity of the Si-Si bond. molaid.comacs.org The goal is to improve the atom economy and reduce the cost and environmental impact of these synthetic methods. rsc.org
Table 1: Comparison of Silane (B1218182) Coupling Agents in Amide Synthesis
| Coupling Agent | Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|
| Tetramethoxysilane (B109134) | 120 | Optimized | rsc.org |
| This compound | 60 | Optimized | rsc.orgresearchgate.net |
| Dodecamethoxy-neopentasilane | 20 | 99 | rsc.orgresearchgate.net |
This table illustrates the relative efficiency of different methoxysilanes as coupling agents in a specific amide bond formation reaction, highlighting the need for optimization in this compound utilisation.
Development of Novel this compound-Derived Materials with Tailored Functionalities
This compound is a valuable precursor for creating advanced materials, particularly through sol-gel processes. researchgate.netresearchgate.netresearchgate.net These methods allow for the synthesis of silica-based materials and organic-inorganic hybrids with unique properties. researchgate.netscience.govscience.govscience.gov
A significant area of research is the development of luminescent materials. researchgate.netresearchgate.netresearchgate.net As-synthesized materials derived from this compound can exhibit an intense blue photoluminescence. researchgate.netresearchgate.net The emission properties can be tuned by subsequent thermal annealing at different temperatures, shifting the photoluminescence across the visible spectrum. researchgate.net This tunability opens up possibilities for creating silicon-based light sources and optical devices. researchgate.netresearchgate.net For example, annealing hexaethoxydisilane-derived materials at temperatures above 1000°C can lead to the formation of silicon nanocrystals, resulting in emission in the near-infrared region. researchgate.net
Future work in this area should concentrate on achieving precise control over the material's structure and, consequently, its functional properties. This involves manipulating the sol-gel synthesis conditions and annealing parameters to tailor the size, distribution, and surface chemistry of resulting nanoparticles or the structure of the silica (B1680970) matrix. researchgate.net Combining this compound with other precursors could also lead to composite materials with pre-designed spectral behaviors. researchgate.net The development of hybrid materials, for instance by incorporating chitosan (B1678972), can lead to films with controlled thickness and specific surface properties for various applications. science.govscience.govscience.gov
Advanced Understanding of this compound Reaction Pathways and Material Self-Assembly Processes
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. The cleavage of the Si-Si bond is a fundamental step in many of its reactions. researchgate.net Studies on atomic layer deposition (ALD) suggest that the Si-Si bond can be cleaved during chemisorption on hydroxylated surfaces, a reaction that appears to be facilitated by the presence of electronegative oxygen atoms in the methoxy (B1213986) ligands. researchgate.net
In sol-gel synthesis, the kinetics of hydrolysis and condensation reactions are different for this compound compared to similar precursors like hexaethoxydisilane (B1600024), leading to different intermediates and final structures. researchgate.net For example, as-synthesized materials from this compound appear to be formed by the aggregation of sub-micron-sized particles, whereas hexaethoxydisilane-derived materials show a more uniform structure. researchgate.net These structural differences profoundly impact the material's properties, such as its luminescent behavior. researchgate.net
Future research should employ advanced in situ characterization techniques, like those used in ALD studies (e.g., quartz crystal microbalance and quadrupole mass spectrometry), to probe the reaction intermediates and pathways in real-time. researchgate.netmt.com Computational modeling can also provide valuable insights into the energetics of different reaction pathways and the mechanisms of self-assembly. cecam.org Understanding how these molecules assemble into larger structures, such as nanoparticles and films, is key to controlling the morphology and function of the final material. researchgate.net
Table 2: Key Mechanistic Steps in this compound Reactions
| Process | Key Mechanistic Feature | Implication | Reference |
|---|---|---|---|
| Atomic Layer Deposition (ALD) | Cleavage of Si-Si bond on hydroxylated surfaces | Formation of Si-H bonds not originally present | researchgate.net |
| Sol-Gel Synthesis | Different hydrolysis/condensation kinetics vs. hexaethoxydisilane | Formation of distinct polymeric matrices and particle aggregates | researchgate.net |
| Amide Coupling | In situ formation of reactive silyl (B83357) ester intermediates | Facilitates amide bond formation without harsh pre-activation steps | rsc.orgthieme-connect.com |
This table summarizes critical mechanistic aspects of this compound in different chemical processes.
Scalability and Industrial Transition of this compound-Based Chemical Processes
The transition of this compound-based processes from the laboratory to an industrial scale presents a distinct set of challenges. uk-cpi.comreddit.com While the chemistry may be well-understood on a small scale, large-scale production involves complexities in mass and heat transfer, reactor design, and process control. reddit.comthechemicalengineer.com
For applications like the production of fine chemicals, such as through alkyne trimerization where this compound has shown potential as a catalyst, scalability is key to commercial viability. iastate.edu Similarly, the use of this compound as a coupling agent in solvent-free amide synthesis has been demonstrated on a multigram scale, suggesting feasibility for larger-scale production. rsc.orgresearchgate.net However, scaling up requires careful consideration of factors like reaction kinetics, temperature control, and mixing efficiency, which can differ significantly between a lab flask and an industrial reactor. thechemicalengineer.com
Future efforts must focus on process intensification, which aims to make chemical processes more efficient and sustainable by using smaller, more controlled equipment like microreactors or by optimizing reaction conditions to reduce energy consumption and waste. uk-cpi.comnumberanalytics.com Developing robust and predictive models for scaling is essential. mdpi.com This involves a thorough understanding of the governing mechanisms of the process to ensure that performance is maintained or enhanced upon scale-up. thechemicalengineer.com Furthermore, the availability and cost of high-purity this compound in industrial quantities will be a critical factor for its widespread adoption. uk-cpi.com
Q & A
Q. What are the foundational physicochemical properties of hexamethoxydisilane, and how are they characterized in synthetic chemistry?
this compound’s properties, such as volatility, moisture sensitivity, and Si–Si bond reactivity, are critical for its use as a coupling agent. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural analysis, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and thermogravimetric analysis (TGA) for thermal stability. Experimental protocols should specify inert atmosphere conditions (e.g., nitrogen/argon) to prevent hydrolysis during handling .
Q. How do researchers optimize reaction conditions for this compound-mediated amide bond formation?
Optimization involves systematic variation of parameters such as stoichiometry (acid:amine:silane ratio), temperature, and reaction time. Design of Experiments (DOE) methodologies are recommended to identify optimal conditions. For example, benchmark studies using benzoic acid and benzylamine under solvent-free conditions can establish baseline efficiency, with methanol release monitored via GC .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its moisture sensitivity and potential exothermic reactivity, this compound requires storage under inert conditions and use in sealed systems (e.g., GC vials with pressure-release needles). Safety data sheets (SDS) and institutional guidelines for silane compounds must be followed, including fume hood use and emergency neutralization protocols for accidental exposure .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of this compound across studies be resolved?
Discrepancies may arise from differences in reactant purity, moisture levels, or analytical techniques. Researchers should perform sensitivity analyses using controlled replicates and validate results with orthogonal methods (e.g., comparing NMR yields with gravimetric measurements). Contradiction frameworks, such as empirical falsification protocols, can isolate variables affecting reproducibility .
Q. What mechanistic insights explain the role of Si–Si bonds in this compound’s reactivity?
Advanced studies combine kinetic profiling (e.g., in-situ Fourier-transform infrared spectroscopy, FTIR) with computational modeling (density functional theory, DFT) to elucidate reaction pathways. The lower bond energy of Si–Si bonds compared to Si–O bonds facilitates cleavage under mild conditions, enabling nucleophilic attack by carboxylic acids or amines. Isotopic labeling experiments (e.g., deuterated substrates) can track intermediate formation .
Q. How do multivariate interactions (e.g., solvent, temperature, and catalyst) influence this compound’s performance in peptide synthesis?
Multivariate analysis via response surface methodology (RSM) identifies synergistic or antagonistic effects. For instance, solvent-free conditions may enhance reaction rates but require precise temperature control to avoid side reactions. Advanced DOE tools (e.g., partial least squares regression) quantify parameter contributions to yield and selectivity .
Q. What strategies address reproducibility challenges in this compound-based methodologies?
Reproducibility requires rigorous documentation of raw data (e.g., NMR spectra, chromatograms) and metadata (e.g., humidity levels, equipment calibration). Peer validation through inter-laboratory studies or open-source data sharing platforms (e.g., Zenodo) enhances reliability. Protocols should include step-by-step video demonstrations for critical steps like silane handling .
Data Analysis and Contradiction Management
Q. How should researchers analyze discrepancies in thermal stability data for this compound?
Conflicting TGA/DSC results may stem from sample degradation during analysis or instrumental variability. Cross-validation with dynamic mechanical analysis (DMA) or isothermal calorimetry is advised. Statistical tools like Grubbs’ test can identify outliers, while error propagation models quantify uncertainty in decomposition temperatures .
What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?
The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure questions address knowledge gaps (e.g., "How does this compound compare to tetraalkoxysilanes in stereoselective synthesis?"). PICO (Population, Intervention, Comparison, Outcome) frameworks structure comparative studies, such as evaluating silane efficiency across substrate classes .
Methodological Best Practices
Q. How should synthesis protocols using this compound be documented for peer review?
Reports must detail reaction vessels (e.g., GC vials with pressure-release mechanisms), purification methods (e.g., distillation under reduced pressure), and yield calculation formulas. Raw data (e.g., GC-MS traces) should be archived in appendices, with processed data (normalized yields, error margins) in the main text .
Q. What statistical approaches validate the significance of this compound’s catalytic effects?
Use ANOVA to compare yields across experimental groups, supplemented by post-hoc tests (e.g., Tukey’s HSD). For small datasets, non-parametric tests (Mann-Whitney U) are appropriate. Effect size metrics (Cohen’s d) quantify practical significance beyond p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
